molecular formula C18H17FN4O2S B2487726 Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034494-83-0

Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2487726
CAS No.: 2034494-83-0
M. Wt: 372.42
InChI Key: MHUURGFIIGPLGB-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17FN4O2S and its molecular weight is 372.42. The purity is usually 95%.
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Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target the mycobacterium tuberculosis .

Mode of Action

tuberculosis

Biochemical Pathways

tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Result of Action

tuberculosis , suggesting that they may induce cellular changes that result in the death of this bacterium.

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the benzothiazole derivative.

Cellular Effects

Benzothiazole derivatives have been found to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Benzothiazole derivatives have been studied for their effects at different dosages in animal models .

Metabolic Pathways

Benzothiazole derivatives have been studied for their involvement in various metabolic pathways .

Transport and Distribution

Benzothiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .

Subcellular Localization

Benzothiazole derivatives have been studied for their subcellular localization and any effects on their activity or function .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c1-2-12-15(19)16(21-10-20-12)25-11-7-8-23(9-11)18(24)17-22-13-5-3-4-6-14(13)26-17/h3-6,10-11H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUURGFIIGPLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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